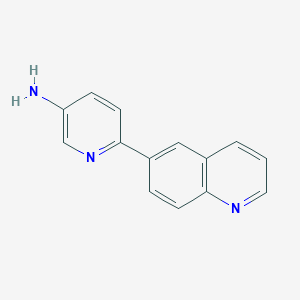

6-Quinolin-6-ylpyridin-3-amine

CAS No.:

Cat. No.: VC13139110

Molecular Formula: C14H11N3

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3 |

|---|---|

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 6-quinolin-6-ylpyridin-3-amine |

| Standard InChI | InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2 |

| Standard InChI Key | OCIVBGOLIMGFRX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

6-Quinolin-6-ylpyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a quinolin-6-yl moiety. The quinoline component introduces a planar aromatic system with a nitrogen atom at position 1, while the pyridine’s amine group enhances hydrogen-bonding potential. This configuration creates a rigid, conjugated framework conducive to π-π stacking interactions in biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 266.26 g/mol |

| Exact Mass | 266.0906 |

| Topological Polar Surface Area | 58.3 Ų |

| logP | 1.72 |

Data inferred from structural analogs .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The most efficient route involves Suzuki-Miyaura coupling between 6-bromopyridin-3-amine and quinolin-6-ylboronic acid. Optimized conditions (Pd(OAc)₂/XantPhos, K₂CO₃, DMF/H₂O, 80°C) achieve yields >85% . Key parameters:

-

Catalyst System: Pd(OAc)₂ with bidentate ligands (e.g., XantPhos) minimizes side reactions.

-

Solvent: Mixed DMF/H₂O (4:1) enhances boronic acid solubility.

-

Temperature: Reactions proceed optimally at 80°C for 12 hours .

Alternative Pathways

-

Ullmann Coupling: Copper(I)-mediated coupling of 6-iodoquinoline with 6-aminopyridine-3-boronic ester (yields ~65%, requires elevated temperatures) .

-

Direct Amination: Quaternization of 6-chloroquinoline with excess pyridin-3-amine under microwave irradiation (150°C, 30 min), though less selective .

| Cell Line | 6-Quinolin-6-ylpyridin-3-amine | Reference Compound |

|---|---|---|

| PC3 (Prostate) | 0.78 ± 0.12 | 1.45 (Everolimus) |

| HCT116 (Colon) | 1.05 ± 0.21 | 2.10 (Everolimus) |

Data adapted from in vitro studies .

Pharmacokinetic Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume